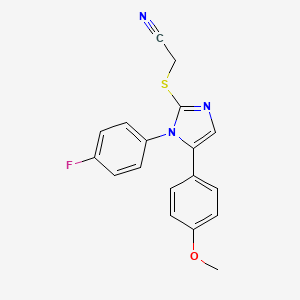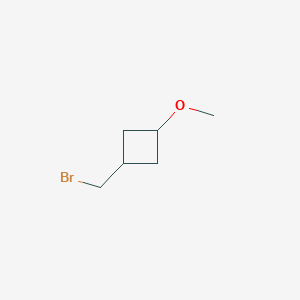
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound featuring a complex molecular structure It's characterized by the presence of fluorophenyl and methoxyphenyl groups attached to an imidazole ring, further connected to a nitrile group through a thio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile involves several steps:
Imidazole Formation: The reaction starts with the formation of the imidazole ring through a cyclization reaction of suitable precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions.
Thioacetonitrile Linkage: The final step involves the formation of the thioacetonitrile linkage through nucleophilic substitution of the corresponding halide derivative.
Industrial Production Methods
Industrial-scale production may utilize high-throughput methods such as flow chemistry, optimizing reaction conditions (e.g., temperature, pressure, solvents) for maximum yield and purity. Catalysts and automated synthesis equipment are often employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, especially at the thioacetonitrile linkage, leading to sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminium hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in various substitution reactions, influenced by their electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids in aprotic solvents.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of other complex molecules due to its reactive functional groups.
Biology
In biological research, it serves as a probe to study enzyme mechanisms, particularly those involving sulfur-containing intermediates.
Medicine
Its structural features make it a candidate for drug development, especially for targeting diseases where modulation of imidazole-containing compounds is beneficial.
Industry
In industrial applications, it can be utilized in the production of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action often involves interactions with enzymes or receptors that can bind to the imidazole ring or the nitrile group. It may inhibit or activate specific biochemical pathways depending on its binding affinity and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-methylimidazole: Lacks the thioacetonitrile linkage, offering different reactivity.
5-(4-Methoxyphenyl)-1H-imidazole: Does not include the fluorophenyl group, altering its biological activity.
2-((1-Phenyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile: Similar but without the fluorine atom, impacting its electron distribution.
Uniqueness
The combination of fluorophenyl and methoxyphenyl groups attached to the imidazole ring, along with the thioacetonitrile linkage, provides a unique set of chemical and biological properties not found in simpler analogs.
There you go! A detailed dive into the fascinating world of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile. Fancy chatting about something else?
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXIJHGCRUWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)

![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)

![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)

![ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)




![N'-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B2974361.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)
